molecular formula C13H18BrNOS B12991066 2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine

2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine

Cat. No.: B12991066
M. Wt: 316.26 g/mol
InChI Key: LDIHYTLBLUSLBN-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine is a synthetic organic compound that features a bromophenoxy group and a tetrahydrothiophen-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 3-bromophenol is then reacted with an appropriate alkylating agent to form the 3-bromophenoxy intermediate. This step often involves the use of a base such as potassium carbonate.

    Amine Formation: The final step involves the reaction of the 3-bromophenoxy intermediate with tetrahydrothiophen-2-ylmethylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine: Similar structure with the bromine atom at the 4-position.

    2-(3-Chlorophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)propan-1-amine: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine is unique due to the specific positioning of the bromine atom and the presence of the tetrahydrothiophen-2-yl moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H18BrNOS

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3-bromophenoxy)-N-(thiolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H18BrNOS/c14-11-3-1-4-12(9-11)16-7-6-15-10-13-5-2-8-17-13/h1,3-4,9,13,15H,2,5-8,10H2

InChI Key

LDIHYTLBLUSLBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CNCCOC2=CC(=CC=C2)Br

Origin of Product

United States

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